molecular formula C9H9NO2 B167384 2-Aminocinnamic acid CAS No. 1664-63-7

2-Aminocinnamic acid

Cat. No. B167384
CAS RN: 1664-63-7
M. Wt: 163.17 g/mol
InChI Key: KMBQKHKEEHEPOE-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Aminocinnamic acid is a molecule that has been used in various scientific research . It has been used in the modification of cellulose fibers to create antibacterial materials . Additionally, it has been utilized in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers .


Synthesis Analysis

The synthesis of 2-Aminocinnamic acid has been described in the context of the total synthesis of rucaparib . The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives and a commercially available aldehyde afforded the desired indole-3-acetic acid derivatives . This synthetic strategy can provide a highly practical route to access rucaparib from commercially available starting materials .


Molecular Structure Analysis

The molecular structure of 2-Aminocinnamic acid is characterized by an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .


Chemical Reactions Analysis

The cyanide-catalyzed imino-Stetter reaction of aldimines derived from 2-aminocinnamic acid derivatives is a key step in the construction of the indole motif bearing all the desired substituents in their correct positions . This reaction has been used in the total syntheses of several 2,2′-biindolyl natural products .


Physical And Chemical Properties Analysis

Amino acids, including 2-Aminocinnamic acid, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol . The physical properties of amino acids are consistent with their dipolar ionic structure .

Scientific Research Applications

  • Photochemistry of 2-Aminocinnamic Acid Derivatives : A study by Li, Yang, and Porter (2005) investigated a series of 2-aminocinnamic acid esters and amides. They found that these compounds undergo trans-cis photoisomerization followed by cyclization. This makes them suitable for use as protecting groups for alcohols and amines and as models for new photo-labile serine protease inhibitors. Furthermore, a biotinylated derivative of these compounds can be used as photo-cleavable linkers for proteins and avidin via the biotin–avidin complex (Li, Yang, & Porter, 2005).

  • Synthesis of Indoles and Biologically Active Compounds : Opatz and Ferenc (2006) demonstrated that α-Aminonitriles derived from 2-aminocinnamic acid esters and amides can be cyclized under basic conditions to produce substituted indole-3-acetic acid derivatives. This reaction provides simple access to a class of biologically active compounds (Opatz & Ferenc, 2006).

  • Synthesis of 2-Vinylindole-3-Acetic Acid Derivatives : Seo and Cheon (2016) described a method for synthesizing 2-vinylindole-3-acetic acid derivatives from aldimines, derived from 2-aminocinnamic acid derivatives and α,β-unsaturated aldehydes, via a cyanide-catalyzed imino-Stetter reaction. This method was extended to the preparation of indole-3-acetic acid derivatives, highlighting the versatility of 2-aminocinnamic acid derivatives in chemical synthesis (Seo & Cheon, 2016).

  • Anticoagulant or Procoagulant Activities of Phenolic Acid Derivatives : A study by Luo et al. (2017) explored the anticoagulant or procoagulant activities of type II phenolic acids, including 2-aminocinnamic acid derivatives. They employed molecular docking, surface plasmon resonance, and various blood assays to evaluate the haemostatic and anticoagulant activities of these compounds. This research contributes to the discovery of compounds with better activities in the field of anticoagulation (Luo et al., 2017).

  • Total Syntheses of Natural Products : Lee, Kim, and Cheon (2017) developed a protocol for synthesizing 2,2'-bisindole-3-acetic acid derivatives from aldimines derived from 2-aminocinnamic acid derivatives. This protocol enabled the total syntheses of natural products like arcyriaflavin A and calothrixin B using a 2,2'-bisindole-3-acetic acid derivative as a common intermediate (Lee, Kim, & Cheon, 2017).

  • Role in Lipid Metabolism and Obesity : Alam et al. (2016) found that hydroxycinnamic acid derivatives, including those related to 2-aminocinnamic acid, possess potential therapeutic benefits in experimental diabetes and hyperlipidemia. They may also serve as valuable molecules for the treatment of obesity-related health complications (Alam et al., 2016).

Safety And Hazards

2-Aminocinnamic acid may cause eye, skin, and respiratory tract irritation . The toxicological properties of this material have not been fully investigated .

Future Directions

The use of 2-Aminocinnamic acid in the synthesis of rucaparib, an FDA-approved drug for the treatment of ovarian and prostate cancers, suggests potential future directions for the use of this compound . The synthetic strategy reported can provide a highly practical route to access rucaparib from commercially available starting materials .

properties

IUPAC Name

(E)-3-(2-aminophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBQKHKEEHEPOE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminocinnamic acid

CAS RN

1664-63-7
Record name NSC31673
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31673
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Aminocinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Aminocinnamic acid
Reactant of Route 3
2-Aminocinnamic acid
Reactant of Route 4
Reactant of Route 4
2-Aminocinnamic acid
Reactant of Route 5
Reactant of Route 5
2-Aminocinnamic acid
Reactant of Route 6
Reactant of Route 6
2-Aminocinnamic acid

Citations

For This Compound
78
Citations
JH Park, J Park, CH Cheon - Organic & Biomolecular Chemistry, 2023 - pubs.rsc.org
… 2 from N-benzyl-2-aminocinnamic acid derivative 1 has not … 2 from N-benzyl-2-aminocinnamic acid derivative 1, we … of N-benzyl-2-aminocinnamic acid derivatives. The electronic nature …
Number of citations: 3 pubs.rsc.org
S Lee, KH Kim, CH Cheon - Organic letters, 2017 - ACS Publications
… A new protocol for the synthesis of 2,2′-bisindole-3-acetic acid derivatives from aldimines derived from 2-aminocinnamic acid derivatives and indole-2-carboxaldehyde was developed …
Number of citations: 42 pubs.acs.org
SJ Lee, HA Seo, CH Cheon - Advanced Synthesis & Catalysis, 2016 - Wiley Online Library
… piperidine amide 1a of 2-aminocinnamic acid, could be applied … Then, the aldimines obtained from 2-aminocinnamic acid … from ethyl ester of 2-aminocinnamic acid could be used in this …
Number of citations: 44 onlinelibrary.wiley.com
HA Seo, CH Cheon - The Journal of Organic Chemistry, 2016 - ACS Publications
… , the Fukuyama group developed an excellent method for the synthesis of these important compounds via the radical cyclization of isonitriles B derived from 2-aminocinnamic acid …
Number of citations: 33 pubs.acs.org
K Teranishi - Biochemical and Biophysical Research …, 2017 - Elsevier
… Benzenamine, trans-cinnamic acid, trans-2-aminocinnamic acid, and trans-3-aminocinnamic … trans-2-Aminocinnamic acid and trans-3-aminocinnamic acid were purchased from Sigma …
Number of citations: 5 www.sciencedirect.com
J Liao, H Wang, S Zhou, Y Liu, X Zhao, Y Pan - Analytica Chimica Acta, 2023 - Elsevier
… When the amino group was in the ortho position, the amino group of α-cyano-2-aminocinnamic acid (2-CACA) would be directly dehydrated with the carboxyl group to form a structurally …
Number of citations: 0 www.sciencedirect.com
J Park, CH Cheon - RSC advances, 2022 - pubs.rsc.org
… 6-disubstituted 2-aminocinnamic acid derivatives (ester or amide). The cyanide-catalyzed imino-Stetter reaction of aldimines derived from the resulting 2-aminocinnamic acid derivatives …
Number of citations: 2 pubs.rsc.org
J Park, TL Kim - Synlett, 2023 - thieme-connect.com
… 2-aminocinnamic acid derivatives and aldehydes.Given the wide substrate scope of this protocol for both 2-aminocinnamic acid … 7 derived from 2-aminocinnamic acid derivatives 5 and …
Number of citations: 2 www.thieme-connect.com
T Opatz, D Ferenc - Organic Letters, 2006 - ACS Publications
… α-Aminonitriles derived from 2-aminocinnamic acid esters and amides can be cyclized under basic conditions to furnish substituted indole-3-acetic acid derivatives in quantitative yield. …
Number of citations: 52 pubs.acs.org
E Park, CH Cheon - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… Furthermore, the structure of the carboxylic acids had little influence on the efficiency of this transformation: all 2-aminocinnamic acid derivatives 4 provided the indole products 3 with …
Number of citations: 13 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.